molecular formula C15H10F2O2 B073250 1,3-bis(4-fluorophenyl)propane-1,3-dione CAS No. 1493-51-2

1,3-bis(4-fluorophenyl)propane-1,3-dione

Cat. No.: B073250
CAS No.: 1493-51-2
M. Wt: 260.23 g/mol
InChI Key: MMDLTXGEZNHAOV-UHFFFAOYSA-N
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Description

1,3-bis(4-fluorophenyl)propane-1,3-dione, also known as 1,3-bis(4-fluorophenyl)-1,3-propanedione, is an organic compound with the molecular formula C15H10F2O2 and a molecular weight of 260.24 g/mol . This compound is characterized by the presence of two 4-fluorophenyl groups attached to a 1,3-propanedione backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-bis(4-fluorophenyl)propane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-fluorophenyl)propane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-bis(4-fluorophenyl)propane-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)-1,3-propanedione: Similar structure but with chlorine atoms instead of fluorine.

    1,3-Bis(4-methoxyphenyl)-1,3-propanedione: Contains methoxy groups instead of fluorine.

    1,3-Bis(4-hydroxyphenyl)-1,3-propanedione: Hydroxy groups replace the fluorine atoms.

Uniqueness

1,3-bis(4-fluorophenyl)propane-1,3-dione is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDLTXGEZNHAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061731
Record name 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
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Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493-51-2
Record name 1,3-Bis(4-fluorophenyl)-1,3-propanedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
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Record name 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
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Record name 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
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Record name 1,3-bis(4-fluorophenyl)propane-1,3-dione
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Synthesis routes and methods

Procedure details

9.27 g KOtBu was added to 109 mg 18-Krone-6 and 5 mL 4-fluoracetophenone in 150 mL THF. After 30 min at RT 10.7 g 4-fluoro-benzoic acid methyl ester was added and stirred for 3 h at RT. The reaction was decomposed with water and filtered, the filtrate was concentrated and the residue was purified by chromatography on silica gel (cyclohexane/EE: 98:2). The solvent was removed and 3.9 g of the desired compound was obtained. (M+H)+: 261.
Name
Quantity
9.27 g
Type
reactant
Reaction Step One
[Compound]
Name
18-Krone-6
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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